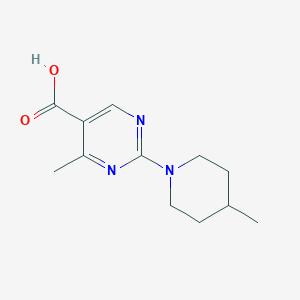

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-3-5-15(6-4-8)12-13-7-10(11(16)17)9(2)14-12/h7-8H,3-6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWJRRHPKSOARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylpiperidine, which is then reacted with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the pyrimidine ring critically influences biological activity and physicochemical properties. Key analogs include:

- Biological Activity : The morpholine analog () demonstrated strong growth inhibition in plants, suggesting that bulkier or polar substituents at position 2 may enhance bioactivity in certain contexts. The trifluoromethyl group () likely improves membrane permeability due to its lipophilic nature.

- Solubility : Hydroxyl-containing analogs (e.g., 2-(4-hydroxypiperidin-1-yl)) may exhibit improved aqueous solubility compared to the methylpiperidine variant .

Substituent Variations at Position 4

Position 4 modifications impact steric and electronic properties:

- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 4 may stabilize the carboxylic acid moiety, affecting ionization (pKa) and bioavailability .

- Synthetic Accessibility : Methyl groups (as in the target compound) are synthetically straightforward, enabling scalable production compared to complex aryl or heteroaryl substituents .

Biological Activity

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS Number: 924867-94-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of and a molecular weight of 235.28 g/mol. The exploration of its biological activity is critical in understanding its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 924867-94-7 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The primary biological activity of this compound is linked to its role as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways. Research indicates that compounds with similar structures have been shown to inhibit enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which plays a significant role in the metabolism of prostaglandins, thereby influencing inflammatory responses and pain pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For example, it has been reported to have a high affinity for 15-PGDH, showing an apparent inhibition constant () of approximately 0.1 nM, which indicates strong binding and potential effectiveness in modulating prostaglandin levels .

In Vivo Studies

In vivo studies using animal models have shown that administration of the compound can lead to increased levels of prostaglandin E2 (PGE2) in various tissues, including lung and liver, suggesting that it may have therapeutic effects in conditions characterized by inflammation or tissue damage. Notably, the compound has been observed to accelerate recovery in models of bone marrow transplantation and reduce the severity of colitis .

Case Studies

- Colitis Model : In a DSS-induced colitis model, treatment with the compound resulted in reduced disease severity, highlighting its anti-inflammatory properties.

- Bone Marrow Transplantation : In studies involving bone marrow transplantation, administration of the compound improved recovery rates and overall health outcomes in treated mice.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives known for their pharmacological properties:

| Compound Name | Target Enzyme | (nM) | Effects Observed |

|---|---|---|---|

| This compound | 15-PGDH | 0.1 | Increased PGE2 levels, reduced colitis severity |

| Quinoxaline Derivative | Various | Varies | Protective in multiple disease models |

| Dihydroquinazolinone Derivative | PfATP4 | Varies | Antimalarial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.